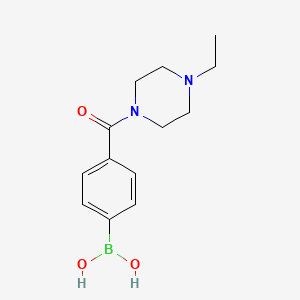
(4-(4-Ethylpiperazine-1-carbonyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
B-[4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a piperazine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of B-[4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]boronic acid typically involves the reaction of 4-bromo-1-(4-ethylpiperazin-1-yl)benzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the boronic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of B-[4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]boronic acid. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
B-[4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
B-[4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Wirkmechanismus
The mechanism of action of B-[4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]boronic acid primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This mechanism is highly efficient and allows for the selective formation of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the piperazine moiety and has different reactivity and applications.
4-bromophenylboronic acid: Contains a bromine substituent instead of the piperazine group.
4-(4-ethylpiperazin-1-yl)phenylboronic acid: Similar structure but without the carbonyl group.
Uniqueness
B-[4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl]boronic acid is unique due to the presence of both the piperazine and boronic acid groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for the selective formation of complex molecules and enhances its utility in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C13H19BN2O3 |
|---|---|
Molekulargewicht |
262.11 g/mol |
IUPAC-Name |
[4-(4-ethylpiperazine-1-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C13H19BN2O3/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(6-4-11)14(18)19/h3-6,18-19H,2,7-10H2,1H3 |
InChI-Schlüssel |
JQRVQDDJKIDABJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















